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Compound of Interest

Compound Name: N-(Pyridin-3-yl)picolinamide

Cat. No.: B062957 Get Quote

An In-depth Technical Guide to N-(Pyridin-3-yl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of N-(Pyridin-3-yl)picolinamide. The information is intended

for researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Chemical Properties and Identification
N-(Pyridin-3-yl)picolinamide is a chemical compound consisting of a picolinamide moiety

where the amide nitrogen is substituted with a pyridin-3-yl group. Its IUPAC name is N-(pyridin-

3-yl)pyridine-2-carboxamide.

Physicochemical Properties
A summary of the key physicochemical properties of N-(Pyridin-3-yl)picolinamide is

presented in the table below.
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Property Value Source

IUPAC Name
N-(pyridin-3-yl)pyridine-2-

carboxamide
[1][2]

Synonyms N-(Pyridin-3-yl)picolinamide [3]

CAS Number 184870-10-8 [3]

Molecular Formula C₁₁H₉N₃O [3]

Molecular Weight 199.21 g/mol [4]

Melting Point Not available

Boiling Point Not available

Density 1.287 g/cm³ (estimated) [4]

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of N-
(Pyridin-3-yl)picolinamide. While a comprehensive dataset for this specific molecule is not

readily available in the provided search results, general characteristics for related compounds

can be inferred. For instance, in related sulfonamides, the proton of the -SO2NH- group

appears as a singlet between 8.78 and 10.15 ppm in ¹H NMR spectra[5]. The aromatic protons

typically show signals in the region between 6.51 and 7.70 ppm[5]. In the ¹³C NMR spectra of

similar structures, the carbonyl carbon of the amide group is observed around 169.4 ppm[5].

The aromatic carbons resonate in the region between 111.83 and 160.11 ppm[5].

For picolinamide itself, the NIST WebBook provides infrared spectrum data which can serve as

a reference for the pyridine-2-carboxamide core of the target molecule[6]. The FT-IR spectra of

related compounds show characteristic bands for N-H stretching vibrations around 3231-3263

cm⁻¹ and C=O stretching vibrations (Amide I band) at 1680-1707 cm⁻¹[5].

Synthesis and Experimental Protocols
The synthesis of N-(Pyridin-3-yl)picolinamide can be achieved through standard amide bond

formation reactions. A general and widely applicable method involves the coupling of picolinic

acid (pyridine-2-carboxylic acid) with 3-aminopyridine.
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General Synthesis Protocol
A common method for synthesizing picolinamides is the reaction of a picolinic acid derivative

with an appropriate amine in the presence of a coupling agent. For example, 6-bromopicolinic

acid can be reacted with an amine like cyclohexylamine using HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a base such as

N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile[7].

Experimental Workflow for Amide Coupling:

Reactant Preparation: Picolinic acid is dissolved in a suitable aprotic solvent (e.g.,

acetonitrile or dichloromethane).

Activation: A coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base

(e.g., DIPEA) are added to the solution to activate the carboxylic acid.

Amine Addition: 3-aminopyridine is added to the reaction mixture.

Reaction: The mixture is stirred at room temperature for a specified period (typically 3-24

hours) until the reaction is complete, which can be monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: The reaction mixture is concentrated, and the crude product is

purified using column chromatography to yield the desired N-(Pyridin-3-yl)picolinamide.
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Caption: General workflow for the synthesis of N-(Pyridin-3-yl)picolinamide.
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Biological Activity and Potential Applications
While specific biological data for N-(Pyridin-3-yl)picolinamide is not extensively detailed in the

provided search results, the picolinamide scaffold is present in a variety of biologically active

molecules.

Derivatives of picolinamide have been investigated for their antibacterial properties, with some

showing selective and potent activity against Clostridioides difficile[8]. The structure-activity

relationship (SAR) studies of these compounds indicate that modifications to the pyridine core

and the substituent on the amide nitrogen can significantly impact their biological activity and

selectivity[8].

Furthermore, related structures have been identified as negative allosteric modulators (NAMs)

of metabotropic glutamate receptor subtype 5 (mGlu₅)[9][10]. These receptors are involved in

various neurological processes, and their modulation is a target for the treatment of several

central nervous system disorders.

The biological potential of N-(Pyridin-3-yl)picolinamide would need to be determined through

specific in vitro and in vivo studies. The synthesis protocols outlined above provide a basis for

producing the compound for such biological evaluations.

Signaling Pathways
Given the known activity of related compounds, N-(Pyridin-3-yl)picolinamide could potentially

modulate cell signaling through various mechanisms. If acting as an mGlu₅ NAM, it would bind

to an allosteric site on the receptor, distinct from the glutamate binding site. This binding would

non-competitively inhibit the receptor's response to glutamate, thereby downregulating

downstream signaling cascades.

The general signaling pathway for a G-protein coupled receptor (GPCR) like mGlu₅ is depicted

below.
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Caption: Potential mechanism of action via mGlu₅ receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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